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Compound of Interest

Compound Name: z-d-Tyr(tbu)-oh.dcha

Cat. No.: B612845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or Z-D-Tyr(tBu)-
OH.DCHA, is a protected amino acid derivative with the CAS number 198828-72-7. It serves

as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-

amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing

proteolytic stability, which can significantly increase the in vivo half-life of peptide-based

therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the α-amino

terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal

protection scheme valuable in complex synthetic strategies.

This technical guide provides a comprehensive overview of the physicochemical properties,

expected applications, and detailed experimental protocols relevant to the use of Z-D-Tyr(tBu)-
OH.DCHA in solid-phase peptide synthesis (SPPS).

Physicochemical Properties
The fundamental properties of Z-D-Tyr(tBu)-OH.DCHA are summarized below. This data is

compiled from various chemical suppliers.[1][2][3] For lot-specific data, users should refer to

the Certificate of Analysis provided by their supplier.[3][4]
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Property Value References

CAS Number 198828-72-7 [1][2][3][4]

Synonyms

Z-D-Tyr(tBu)-OH DCHA, Cbz-

D-Tyr(tBu)-OH DCHA, N-

Carbobenzyloxy-O-tert-butyl-

D-tyrosine dicyclohexylamine

salt

[1][3][4]

Molecular Formula
C₂₁H₂₅NO₅ · C₁₂H₂₃N (or

C₃₃H₄₈N₂O₅)
[3][4]

Molecular Weight 552.8 g/mol [1][3][4]

Appearance White to off-white powder N/A

Purity Typically ≥97% N/A

Storage

Inert atmosphere, room

temperature. Some suppliers

recommend storage at

temperatures not exceeding

5°C.

N/A

Role and Strategy in Peptide Synthesis
Z-D-Tyr(tBu)-OH.DCHA is primarily utilized in solid-phase peptide synthesis (SPPS). The

choice of protecting groups dictates its strategic application:

D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to

enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can

lead to peptides with longer biological half-lives.

Z (Cbz) Group (N-α Protection): The carbobenzyloxy group is a well-established amine

protecting group. It is stable to the mildly acidic conditions used for Boc group removal and

the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically

removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in
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acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or

Boc-SPPS.

tBu Group (Side-Chain Protection): The tert-butyl ether protecting the phenolic hydroxyl

group of tyrosine is stable to a wide range of reaction conditions, including catalytic

hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid

(TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu

synthesis strategy.

DCHA Salt: The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling

stability of the amino acid derivative. It is a common practice for Z-protected amino acids.

The salt must be converted to the free acid form prior to the coupling reaction in SPPS.

Experimental Protocols
While no specific peer-reviewed protocols detailing the use of Z-D-Tyr(tBu)-OH.DCHA were

identified, the following procedures are based on established methodologies for Z-protected

amino acids in solid-phase peptide synthesis.

Conversion of DCHA Salt to Free Acid
Prior to use in SPPS, the DCHA salt must be converted to the free acid.

Materials:

Z-D-Tyr(tBu)-OH.DCHA

Ethyl acetate (EtOAc)

10% aqueous solution of potassium bisulfate (KHSO₄) or similar weak acid

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator
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Procedure:

Suspend the Z-D-Tyr(tBu)-OH.DCHA salt in ethyl acetate.

Transfer the suspension to a separatory funnel.

Wash the organic layer with the 10% KHSO₄ solution three times to remove the

dicyclohexylamine.

Wash the organic layer with deionized water, followed by brine.

Dry the ethyl acetate layer over anhydrous MgSO₄.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid,

Z-D-Tyr(tBu)-OH, typically as a foam or oil.

Incorporation into Peptide Sequence via SPPS
(Fmoc/tBu Strategy)
This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a

peptide-resin.

Materials:

Peptide-resin with a free N-terminal amine

Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIEA)

Solvent: N,N-Dimethylformamide (DMF)
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Procedure:

Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure

the previous Fmoc deprotection step is complete, leaving a free amine.

Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9

equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5

minutes.

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at

room temperature for 2-4 hours.

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the

disappearance of free primary amines. A negative result (yellow beads) indicates a complete

reaction.

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin

thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove

excess reagents and byproducts.

Z-Group Deprotection (On-Resin)
Selective removal of the N-terminal Z-group can be achieved via catalytic transfer

hydrogenation.

Materials:

Z-peptide-resin

Palladium catalyst (e.g., 10% Pd/C)

Hydrogen donor (e.g., ammonium formate or cyclohexene)

Solvent: DMF or NMP

Procedure:

Swell the Z-peptide-resin in DMF.
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Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.

Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small

cleaved sample).

Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.

Visualized Workflows and Logical Relationships
The following diagrams illustrate the chemical structures and a generalized workflow for the

application of Z-D-Tyr(tBu)-OH.DCHA in peptide synthesis.
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Chemical Structures SPPS Workflow

Z-D-Tyr(tBu)-OH Dicyclohexylamine (DCHA) Z-D-Tyr(tBu)-OH.DCHA Salt

1. Conversion to Free Acid
(e.g., EtOAc / aq. KHSO4)

2. Activation
(e.g., HBTU/DIEA in DMF)

3. Coupling to Peptide-Resin

4. Washing
(DMF, DCM)

5. N-Terminal Z-Group Deprotection
(e.g., Catalytic Hydrogenation)

For chain elongation

6. Final Cleavage & Side-Chain Deprotection
(e.g., TFA Cocktail)

For final peptide

Next cycle

Purified Peptide containing D-Tyr
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Peptide Design Logic

Native L-Peptide

Proteolytic Enzymes

Rapid Degradation

Modified D-Peptide
(contains D-Tyr)

Resistant

Enhanced Stability

Desired Biological Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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